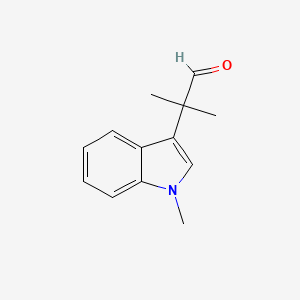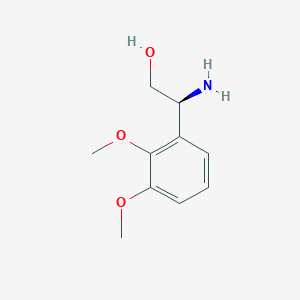![molecular formula C8H15BN2O3 B13547731 [1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B13547731.png)
[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with methoxyethyl and dimethyl groups. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazole derivative with a boronic acid reagent in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization, chromatography, or recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: [1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF are typical.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid is used as a building block for the construction of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for forming carbon-carbon bonds .
Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in drug discovery and development .
Medicine: In medicine, boronic acids have been explored for their potential use in cancer therapy, particularly in boron neutron capture therapy (BNCT). The unique properties of boron allow it to selectively target cancer cells and deliver therapeutic radiation .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts, due to its reactivity and versatility .
Mecanismo De Acción
The mechanism of action of [1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for targeting specific biomolecules. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3,5-Dimethylphenylboronic acid
Comparison: Compared to these similar compounds, [1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid offers unique structural features due to the presence of the pyrazole ring and the methoxyethyl groupFor example, the pyrazole ring can provide additional sites for functionalization, while the methoxyethyl group can enhance solubility and stability .
Propiedades
Fórmula molecular |
C8H15BN2O3 |
|---|---|
Peso molecular |
198.03 g/mol |
Nombre IUPAC |
[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O3/c1-6-8(9(12)13)7(2)11(10-6)4-5-14-3/h12-13H,4-5H2,1-3H3 |
Clave InChI |
HVKNAJTZAUIUQJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N(N=C1C)CCOC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



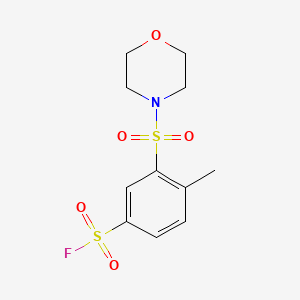
![1-Azaspiro[3.3]heptane-2,6-dione](/img/structure/B13547663.png)
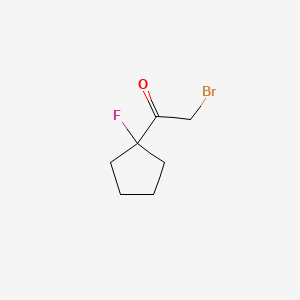
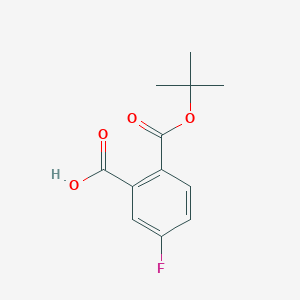
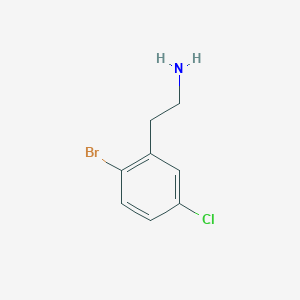
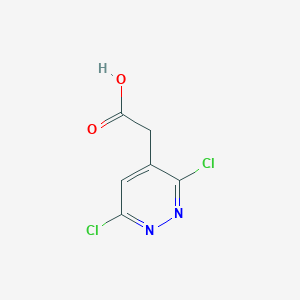



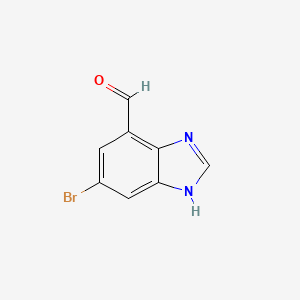
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate](/img/structure/B13547729.png)
